Dioxamate (CAS 3567-40-6): Chemical Structure, Physicochemical Properties, and Synthetic Methodology
Dioxamate (CAS 3567-40-6): Chemical Structure, Physicochemical Properties, and Synthetic Methodology
Executive Summary
Dioxamate (CAS 3567-40-6) is a synthetic, investigational neuroactive compound historically developed as an anticonvulsant and anti-epileptic agent, as documented in the . Chemically designated as (2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl carbamate, it represents a specialized class of dioxolane carbamates designed to modulate central nervous system (CNS) excitability[1]. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative breakdown of its structural topology, physicochemical properties, and synthetic methodologies, tailored specifically for drug development professionals and medicinal chemists.
Structural Topology & Chemical Logic
The molecular architecture of Dioxamate (C₁₅H₂₉NO₄) is a masterclass in rational drug design for CNS penetrance[2]. The scaffold is strategically divided into three functional domains, each serving a distinct pharmacokinetic or pharmacodynamic purpose:
-
Lipophilic Tail (Nonyl Group): A 9-carbon aliphatic chain attached to the C2 position of the dioxolane ring. This domain is the primary driver of the molecule's high lipophilicity, facilitating rapid passive diffusion across the blood-brain barrier (BBB).
-
Central Steric Core (1,3-Dioxolane): The cyclic ketal linkage restricts the conformational freedom of the molecule. Unlike open-chain diols, the dioxolane ring is metabolically robust, resisting rapid enzymatic degradation while maintaining the necessary spatial geometry for receptor binding.
-
Polar Pharmacophore (Carbamate): The terminal -O-CO-NH₂ group serves as the primary target engagement node. Carbamates are well-documented in neuropharmacology for their ability to act as both hydrogen bond donors and acceptors, engaging critical residues within voltage-gated ion channels or GABAergic targets.
Fig 1: Structure-Activity Relationship (SAR) mapping of Dioxamate's functional domains.
Physicochemical Profiling
Understanding the thermodynamics and solubility profile of Dioxamate is critical for formulation and pharmacokinetic modeling. The following table summarizes its key physicochemical properties based on predictive models from the[3].
| Property | Value | Method / Source |
| Molecular Formula | C₁₅H₂₉NO₄ | Structural Analysis[2] |
| Molecular Weight | 287.40 g/mol | Computed[2] |
| LogKow (Octanol-Water) | 3.86 | Predicted (EPA)[3] |
| Water Solubility | 5.62 × 10⁻⁴ mol/L | Predicted (EPA)[3] |
| Boiling Point | 349 °C | Predicted (EPA)[3] |
| Melting Point | 67.9 °C | Predicted (EPA)[3] |
| Vapor Pressure | 5.31 × 10⁻⁶ mmHg | Predicted (EPA)[3] |
| pKa (Acidic Apparent) | 11.2 | Predicted (EPA)[3] |
Expert Insight: From a pharmacokinetic standpoint, the LogKow of 3.86 places Dioxamate squarely within the optimal "Goldilocks zone" (LogP 2.0–4.0) for CNS-active drugs[3]. This ensures it is lipophilic enough to cross the BBB efficiently, yet polar enough (due to the carbamate headgroup) to avoid complete sequestration in peripheral adipose tissue.
Synthetic Methodology & Workflow
The synthesis of Dioxamate is achieved via a robust, two-step protocol starting from commercially available precursors: 2-undecanone (nonyl methyl ketone) and glycerol.
Step 1: Acid-Catalyzed Ketalization
-
Protocol: Combine equimolar amounts of 2-undecanone and glycerol in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux the mixture under a Dean-Stark apparatus until the theoretical volume of water is collected. Neutralize the catalyst with sodium bicarbonate, wash, and concentrate the organic layer in vacuo.
-
Causality Check: Ketalization is an equilibrium-driven condensation reaction. By utilizing toluene as a solvent, the byproduct (water) forms an azeotrope and is continuously removed via the Dean-Stark trap. According to Le Chatelier's principle, this self-validating physical removal of water drives the reaction to completion, yielding the intermediate 4-hydroxymethyl-2-methyl-2-nonyl-1,3-dioxolane.
Step 2: Carbamoylation of the Primary Alcohol
-
Protocol: Dissolve the isolated dioxolane intermediate in an anhydrous aprotic solvent (e.g., dichloromethane). Slowly add a slight molar excess of phosgene (or triphosgene) at 0 °C to form the chloroformate intermediate. Subsequently, purge the system with anhydrous ammonia gas to yield the final carbamate.
-
Causality Check: The two-stage carbamoylation is highly sensitive to moisture. If water is present, the highly reactive chloroformate intermediate will rapidly hydrolyze back to the starting alcohol, destroying the yield. Maintaining strictly anhydrous conditions during the ammonia purge ensures clean conversion to the terminal -NH₂ carbamate without side reactions.
Fig 2: Step-by-step synthetic workflow for Dioxamate from 2-undecanone and glycerol.
Analytical Characterization Standards
To validate the structural integrity of synthesized Dioxamate, the following analytical signatures are expected during quality control:
-
¹H NMR (CDCl₃): A distinct broad singlet around δ 4.5–5.0 ppm corresponding to the -NH₂ protons of the carbamate. The nonyl chain will present as a large aliphatic envelope (δ 1.2–1.5 ppm) terminating in a triplet near δ 0.88 ppm. The dioxolane ring protons will appear as complex multiplets between δ 3.5–4.2 ppm.
-
Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a prominent [M+H]+ peak at m/z 288.2, confirming the computed molecular weight of 287.40 g/mol [2].
References
-
DIOXAMATE - Inxight Drugs , National Center for Advancing Translational Sciences (NCATS).[Link]
-
Dioxamate Properties - CompTox Chemicals Dashboard , U.S. Environmental Protection Agency (EPA).[Link]
-
DIOXAMATE - Global Substance Registration System (GSRS) , FDA/NIH.[Link]
- Anticonvulsant dioxolane methane sulfamates (CA1252109A)
